molecular formula C17H21N3O4S2 B13957881 3-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13957881
M. Wt: 395.5 g/mol
InChI Key: HLCSQCWVOYXPFO-UHFFFAOYSA-N
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Description

3-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzothiazole ring, a pyrrolidine ring, and a tert-butyl ester group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting with a nitroaniline derivative, cyclization with sulfur and a suitable oxidizing agent can form the benzothiazole ring.

    Thioether Formation: The benzothiazole can be reacted with a suitable thiol to introduce the sulfanylmethyl group.

    Pyrrolidine Ring Introduction: The intermediate can then be reacted with a pyrrolidine derivative under basic conditions.

    Esterification: Finally, the carboxylic acid group can be esterified using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The sulfanylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

    Aminobenzothiazole Derivatives: From reduction of the nitro group.

    Substituted Benzothiazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzothiazole rings are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of polymers and advanced materials.

Biology

    Antimicrobial Agents: Benzothiazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibitors: These compounds can act as inhibitors for various enzymes.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to their biological activity.

Industry

    Dyes and Pigments: Used in the production of dyes and pigments due to their chromophoric properties.

Mechanism of Action

The mechanism of action of 3-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. As an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole rings.

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings.

    Thioether Compounds: Compounds with similar sulfanylmethyl groups.

Uniqueness

The unique combination of the benzothiazole ring, pyrrolidine ring, and tert-butyl ester group in 3-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester may confer unique chemical and biological properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C17H21N3O4S2

Molecular Weight

395.5 g/mol

IUPAC Name

tert-butyl 3-[(5-nitro-1,3-benzothiazol-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H21N3O4S2/c1-17(2,3)24-16(21)19-7-6-11(9-19)10-25-15-18-13-8-12(20(22)23)4-5-14(13)26-15/h4-5,8,11H,6-7,9-10H2,1-3H3

InChI Key

HLCSQCWVOYXPFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CSC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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